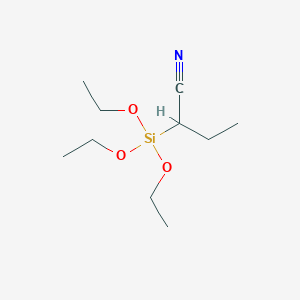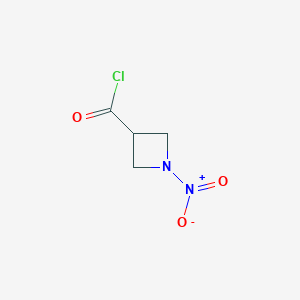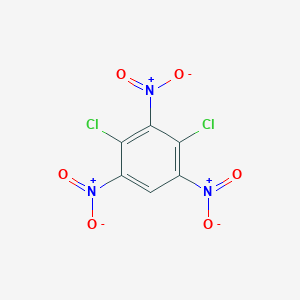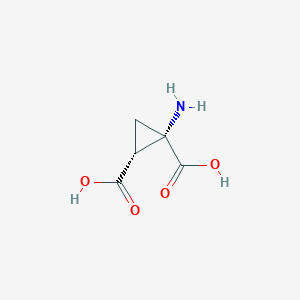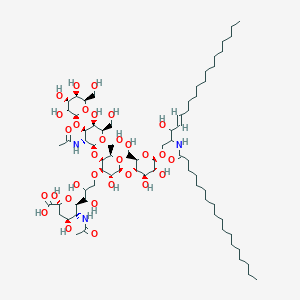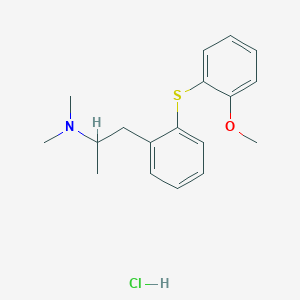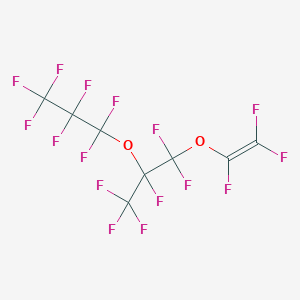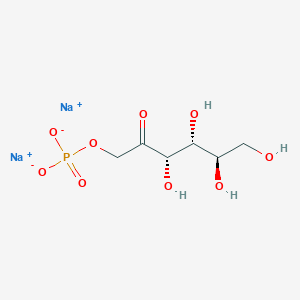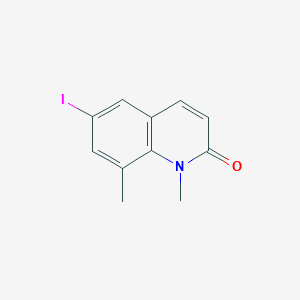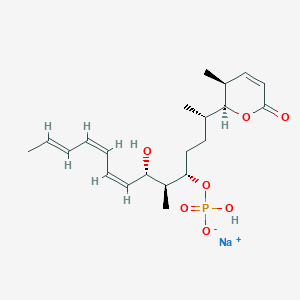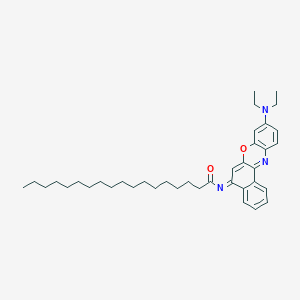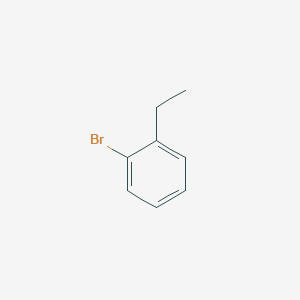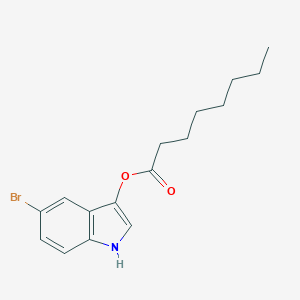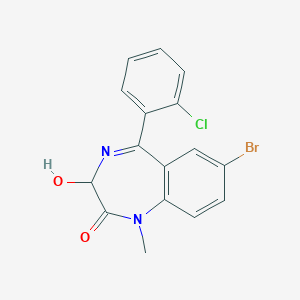
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely used in scientific research. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications as well as its mechanism of action and physiological effects.
Mécanisme D'action
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 acts as a selective antagonist at the benzodiazepine site of the GABAA receptor. This means that it binds to the same site as benzodiazepines but does not activate the receptor. Instead, it blocks the effects of benzodiazepines and other drugs that bind to this site. This mechanism of action has been used to study the role of the benzodiazepine site in the modulation of GABAA receptor function and to investigate the effects of benzodiazepine antagonists.
Effets Biochimiques Et Physiologiques
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been shown to have a number of biochemical and physiological effects, including the ability to block the effects of benzodiazepines on the GABAA receptor. It has also been shown to increase the activity of the GABAA receptor in the absence of benzodiazepines, suggesting that it may have a partial agonist activity at this site. In addition, 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been shown to have anxiogenic effects in animal models, suggesting that it may be useful in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 in lab experiments is its ability to selectively bind to the benzodiazepine site of the GABAA receptor. This allows researchers to investigate the role of this site in the modulation of receptor function and to study the effects of benzodiazepine antagonists. However, one limitation of using 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 is that it has relatively low potency compared to other benzodiazepine antagonists, which may limit its usefulness in some experiments.
Orientations Futures
There are several future directions for research on 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513. One area of interest is the development of more potent benzodiazepine antagonists that can be used in a wider range of experiments. Another area of interest is the investigation of the potential therapeutic applications of 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513, particularly in the treatment of anxiety disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 and its mechanism of action at the GABAA receptor.
Méthodes De Synthèse
The synthesis of 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 involves several steps, starting with the reaction of o-chloroaniline with ethyl acetoacetate to form 5-(o-chlorophenyl)-2,4-pentanedione. This intermediate is then reacted with hydrazine hydrate to form 5-(o-chlorophenyl)-3-hydrazino-2,4-pentanedione, which is subsequently reacted with methylamine and bromine to form 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513.
Applications De Recherche Scientifique
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been widely used in scientific research for its ability to selectively bind to the benzodiazepine site of the GABAA receptor. This receptor is involved in the regulation of anxiety, sleep, and muscle relaxation, and is the target of many clinically used drugs, including benzodiazepines. 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been used to study the role of the benzodiazepine site in the modulation of GABAA receptor function and to investigate the effects of benzodiazepine antagonists.
Propriétés
Numéro CAS |
129166-25-2 |
|---|---|
Nom du produit |
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one |
Formule moléculaire |
C16H12BrClN2O2 |
Poids moléculaire |
379.63 g/mol |
Nom IUPAC |
7-bromo-5-(2-chlorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12BrClN2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3 |
Clé InChI |
XJBIVRQAGCFPOL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
SMILES canonique |
CN1C2=C(C=C(C=C2)Br)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
Synonymes |
1,3-Dihydro-7-bromo-5-(2-chlorophenyl)-3-hydroxy-1-methyl-2H-1,4-benzo diazepin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
